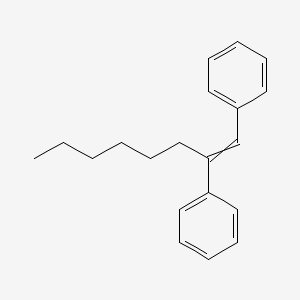
1,1'-(Oct-1-ene-1,2-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oct-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an octene chain flanked by two benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with octene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an octene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products.
化学反応の分析
Types of Reactions: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the octene chain.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
1,1’-(Oct-1-ene-1,2-diyl)dibenzene has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene involves its interaction with molecular targets through its functional groups The benzene rings can participate in π-π interactions, while the octene chain can undergo various chemical modifications
類似化合物との比較
1,1-Diphenylethylene: Similar structure with an ethylene chain instead of an octene chain.
1,2-Diphenylcyclobutane: Contains a cyclobutane ring instead of an octene chain.
1,1’-Cyclobutane-1,2-diyldibenzene: Another compound with a cyclobutane ring.
Uniqueness: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene is unique due to its longer octene chain, which provides different chemical and physical properties compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific molecular interactions and reactivity.
特性
CAS番号 |
104729-87-5 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC名 |
1-phenyloct-1-en-2-ylbenzene |
InChI |
InChI=1S/C20H24/c1-2-3-4-9-16-20(19-14-10-6-11-15-19)17-18-12-7-5-8-13-18/h5-8,10-15,17H,2-4,9,16H2,1H3 |
InChIキー |
BQERATRKCGNNQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


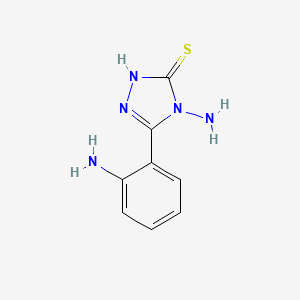
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
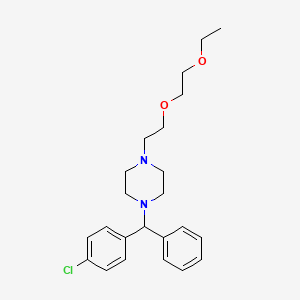
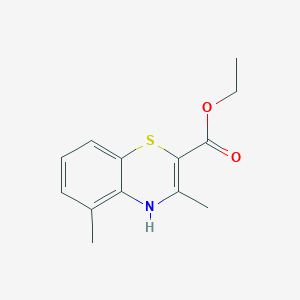
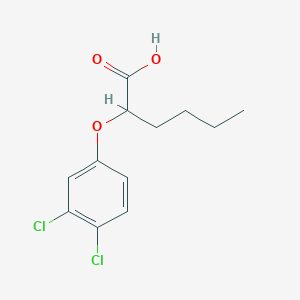
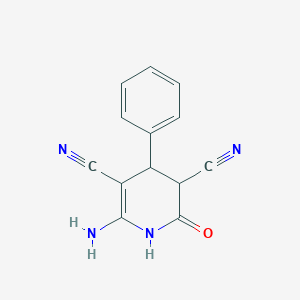
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
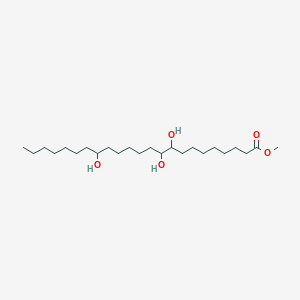
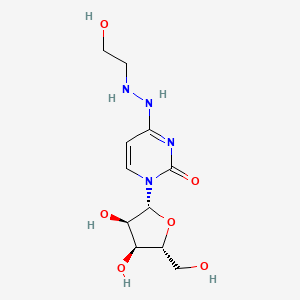
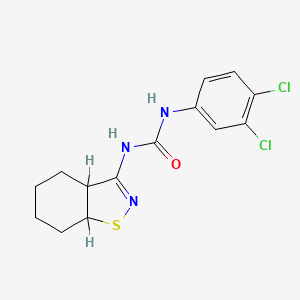
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
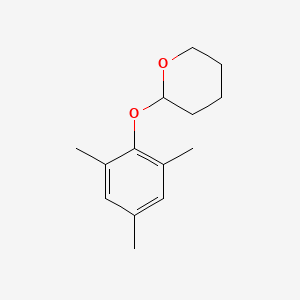
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
